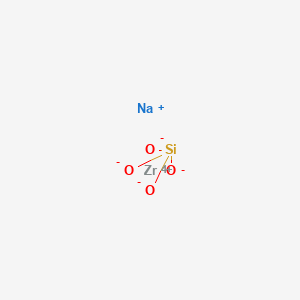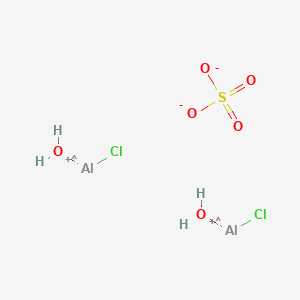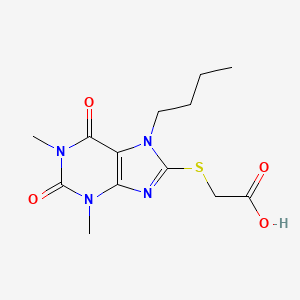
2-(7-Butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring substituted with butyl, dimethyl, and sulfanylacetic acid groups. It has garnered interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid typically involves multi-step organic reactionsThe sulfanylacetic acid moiety is then attached via a thiol-ene reaction, which involves the addition of a thiol group to an alkene under radical conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality .
化学反応の分析
Types of Reactions
2-(7-Butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
科学的研究の応用
2-(7-Butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in anti-inflammatory and analgesic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2-(7-Butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including those involved in inflammation and pain signaling .
類似化合物との比較
Similar Compounds
- 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(sec-butyl)acetamide
- N,N-dibutyl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(7-Butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid is unique due to its sulfanylacetic acid moiety, which imparts distinct chemical and biological properties. This structural difference allows it to engage in unique interactions and reactions that are not observed with other similar compounds .
特性
分子式 |
C13H18N4O4S |
|---|---|
分子量 |
326.37 g/mol |
IUPAC名 |
2-(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H18N4O4S/c1-4-5-6-17-9-10(14-12(17)22-7-8(18)19)15(2)13(21)16(3)11(9)20/h4-7H2,1-3H3,(H,18,19) |
InChIキー |
RSAOXPSTWJCGRK-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=C(N=C1SCC(=O)O)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dicyclohexylazanium;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13825828.png)
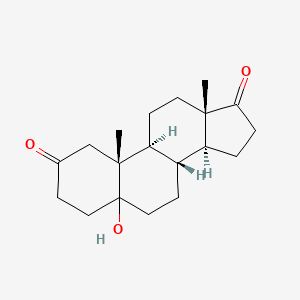
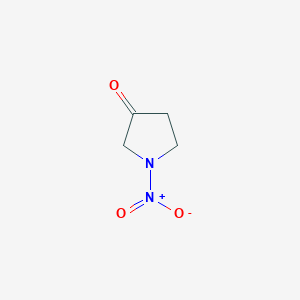
![2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13825837.png)
![Tetradecahydrocyclododeca[c]furan](/img/structure/B13825840.png)
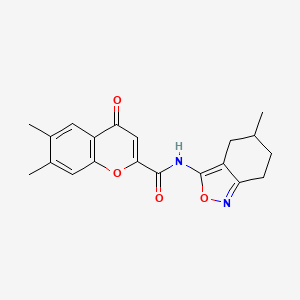
![(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B13825844.png)
![acetic acid;(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B13825849.png)
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B13825850.png)

![(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B13825856.png)
![4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid](/img/structure/B13825862.png)
